DL-methionine hydrochloride
Description
Contextualization as a Fundamental Amino Acid Analog in Biological Systems
Methionine is a sulfur-containing, essential amino acid, meaning it cannot be synthesized by animals and must be obtained through their diet. chemicalbook.comredalyc.org It is a fundamental building block for protein synthesis and participates in numerous metabolic processes. chemicalbook.comanimbiosci.org DL-methionine, as a synthetic form, provides a bioavailable source of methionine. ontosight.ai While the L-isomer (L-methionine) is the form directly incorporated into proteins, the D-isomer (D-methionine) can be converted into L-methionine within the bodies of most animals through enzymatic processes. chemicalbook.comchemicalbook.comthepoultrysite.com This conversion allows for the effective utilization of the entire racemic mixture.
The biological importance of methionine extends beyond protein synthesis. It is a precursor for other vital sulfur-containing compounds such as cysteine, taurine (B1682933), and the major cellular antioxidant, glutathione (B108866). chemicalbook.commdpi.com Its derivative, S-adenosyl methionine (SAM), acts as a universal methyl donor in countless metabolic reactions, including DNA methylation. chemicalbook.com The hydrochloride form of DL-methionine is a white, crystalline powder that is highly soluble in water, a characteristic that facilitates its application in research and nutritional formulations. ontosight.ai
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | ontosight.ai |
| Molecular Formula | C5H11NO2S • HCl | ontosight.ai |
| Molecular Weight | 183.62 g/mol | ontosight.ai |
| Appearance | White, crystalline powder | ontosight.aichemicalbook.com |
| Solubility | Highly soluble in water | ontosight.ai |
Significance in Nutritional Science and Animal Physiology Research
Research has consistently demonstrated the impact of DL-methionine supplementation on animal performance. Studies in broiler chickens, for example, have shown that adding DL-methionine to their diet improves final body weight, average daily gain, and feed conversion ratios. nih.govcabidigitallibrary.org Similarly, in growing pigs, supplementation with DL-methionine has been found to enhance nitrogen retention and daily weight gain compared to methionine-deficient diets. animbiosci.organimbiosci.org
Beyond its role in growth promotion, research has explored the physiological effects of methionine supplementation on animal health. As a precursor to the antioxidant glutathione, methionine plays a role in protecting the body against oxidative stress. mdpi.commdpi.com Studies have shown that dietary supplementation with DL-methionine can increase glutathione levels in the liver and muscle of broilers, thereby enhancing their antioxidant capacity. mdpi.com Furthermore, adequate methionine levels are essential for proper immune function, with deficiencies linked to impaired development of immune organs and reduced immune responses. scirp.orgscirp.org
| Animal Model | Key Findings | Source |
|---|---|---|
| Broiler Chickens | Supplementation with DL-methionine improved average daily gain (ADG) and feed conversion ratio (FCR). | cabidigitallibrary.org |
| Broiler Chickens | Dietary addition of DL-Met resulted in higher final body weight (FBW) and ADG, and a lower feed-to-gain ratio (F:G). | nih.gov |
| Growing Pigs | Supplementation of a methionine-deficient diet with DL-Met resulted in significant improvements in feed to gain ratio and daily weight gain. | animbiosci.org |
| Starter Pigs | Supplementation of DL-Met improved Nitrogen retention and serum methionine concentration compared with a basal diet. | animbiosci.org |
| Squabs (Pigeons) | Dietary DL-Met supplementation increased carcass yield, breast muscle yield, and antioxidant enzyme activity in muscle. | mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37622-81-4 |
|---|---|
Molecular Formula |
C5H12ClNO2S |
Molecular Weight |
185.67 g/mol |
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
InChI Key |
OSUIUMQSEFFIKM-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)N.Cl |
Canonical SMILES |
CSCCC(C(=O)O)N.Cl |
sequence |
M |
Origin of Product |
United States |
Synthetic Pathways and Industrial Production Dynamics
Chemical Synthesis Routes of DL-Methionine
The commercial synthesis of DL-methionine is a multi-step process that begins with petrochemical-derived raw materials. allaboutfeed.netkrohne.com The most common method is the carbonate-hydantoin process. krohne.com
Evolution of Strecker Synthesis Adaptations
The foundational method for producing DL-methionine is the Strecker amino acid synthesis. wikipedia.org This process involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid. wikipedia.org Over time, this fundamental process has been adapted and optimized for industrial-scale production. scielo.org.coresearchgate.net
The industrial synthesis of DL-methionine typically starts with acrolein, methyl mercaptan, and hydrogen cyanide. intratec.usfao.org In the initial step, acrolein reacts with methyl mercaptan to produce 3-(methylthio)propionaldehyde (B105701), also known as methional or MMP. intratec.usrsc.org This intermediate is then subjected to a reaction with hydrogen cyanide and a source of ammonia and carbonate ions to form 5-(2-(methylthio)ethyl)hydantoin. intratec.usrsc.org
This initial reaction is critical and various modifications have been explored to enhance yield and safety. For instance, one adaptation involves first converting acrolein to its cyanohydrin, which then reacts with methyl mercaptan. This approach avoids the direct handling of the volatile and toxic MMP. rsc.org
Table 1: Key Reactants in DL-Methionine Synthesis
| Reactant | Chemical Formula | Role in Synthesis |
|---|---|---|
| Acrolein | C₃H₄O | Provides the carbon backbone for the methionine molecule. intratec.us |
| Methyl Mercaptan | CH₄S | Serves as the sulfur donor. intratec.us |
| Hydrogen Cyanide | HCN | Provides the nitrile group for the formation of the aminonitrile intermediate. intratec.us |
| Ammonia | NH₃ | Acts as the nitrogen source for the amino group. scielo.org.coresearchgate.net |
| Carbon Dioxide | CO₂ | Used as a source of carbonate ions in the hydantoin (B18101) formation. krohne.com |
The formation of the hydantoin ring is a key step in the process. krohne.com The intermediate, 3-(methylthio)propionaldehyde (MMP), reacts with hydrogen cyanide and a source of ammonia and carbonate ions, such as ammonium (B1175870) carbonate, to form 5-(2-(methylthio)ethyl)hydantoin. scielo.org.coredalyc.org This reaction is typically carried out in a reactor at elevated temperatures. redalyc.org
The subsequent step is the hydrolysis of the hydantoin ring to yield the salt of DL-methionine. krohne.comwvu.edu This is commonly achieved through alkaline hydrolysis, for instance, by heating with a sodium hydroxide (B78521) solution. wvu.edu This process breaks open the hydantoin ring, forming the sodium salt of DL-methionine. wvu.edu The hydrolysis is a critical step, and process conditions are carefully controlled to maximize the yield, which can be around 99%. rsc.org
To improve process efficiency, one-stage simultaneous reaction processes have been developed. In this approach, methyl mercaptan, hydrocyanic acid, a source of ammonium ions, and a source of carbonate ions are reacted in a single stage, followed by hydrolysis to produce DL-methionine. google.com This "one-pot" synthesis streamlines the manufacturing process by reducing the number of separate reaction steps. google.comacs.org
Specific Role of Hydrochloric Acid in DL-Methionine Hydrochloride Formation
After the hydrolysis step, the resulting solution contains the salt of DL-methionine, typically the sodium salt. wvu.edu To obtain the final product, DL-methionine, the solution is neutralized. wvu.edu Hydrochloric acid (HCl) plays a crucial role in this final stage.
A high concentration of hydrochloric acid is added to the solution to lower the pH to approximately 2.3. redalyc.orgredalyc.org This acidification has two primary functions:
Neutralization and Precipitation: The hydrochloric acid neutralizes the alkaline salt of DL-methionine (e.g., sodium methioninate), leading to the precipitation of DL-methionine from the solution. wvu.eduprocurementresource.com
Formation of this compound: The addition of excess hydrochloric acid ensures the complete precipitation of the amino acid in the form of this compound. wvu.edu The crude DL-methionine formed is then purified through methods like crystallization. procurementresource.com The final product is this compound, a stable, crystalline powder. chemicalbook.com
Table 2: Stages of this compound Production
| Stage | Key Transformation | Primary Reagents |
|---|---|---|
| Intermediate Synthesis | Formation of 3-(methylthio)propionaldehyde (MMP) | Acrolein, Methyl Mercaptan intratec.us |
| Hydantoin Formation | Conversion of MMP to 5-(2-(methylthio)ethyl)hydantoin | MMP, Hydrogen Cyanide, Ammonia, Carbon Dioxide krohne.comintratec.us |
| Hydrolysis | Opening of the hydantoin ring to form the salt of DL-methionine | 5-(2-(methylthio)ethyl)hydantoin, Sodium Hydroxide wvu.edu |
| Acidification & Precipitation | Neutralization and precipitation of DL-methionine as the hydrochloride salt | Salt of DL-methionine, Hydrochloric Acid wvu.eduredalyc.org |
Considerations for Biological and Enzymatic Production of L-Methionine from DL-Forms
While chemical synthesis is the dominant industrial method for producing methionine, it yields a racemic mixture (DL-methionine). allaboutfeed.net However, for certain applications, particularly in pharmaceuticals, the pure L-isomer is required. thuenen.de This has led to the development of biological and enzymatic methods for the resolution of DL-methionine.
Enzymatic resolution is a common approach to separate the D- and L-isomers from the chemically synthesized racemic mixture. thuenen.denih.gov These processes often utilize enzymes that are stereospecific, meaning they will only act on one of the isomers. For instance, D-amino acid oxidase can be used to convert D-methionine into an achiral intermediate, which can then be enzymatically converted to L-methionine. psu.eduresearchgate.net Another method involves the use of acylases in the asymmetric hydrolysis of acylated DL-methionine. tandfonline.com
Fermentation methods using specific strains of bacteria have also been explored for the direct production of L-methionine. allaboutfeed.net However, producing L-methionine through fermentation on an industrial scale has proven to be challenging, and yields are often lower compared to chemical synthesis. allaboutfeed.netthuenen.de Therefore, the chemical synthesis of DL-methionine followed by enzymatic resolution remains a significant route for obtaining L-methionine. thuenen.de
Enzymatic Selective Deacetylation of N-Acetyl-L-Methionine from DL-Derivatives
The industrial synthesis of L-methionine often involves a chemoenzymatic process that begins with the chemical production of DL-methionine. This racemic mixture is then acetylated to form N-acetyl-DL-methionine. nih.gov The crucial step in obtaining the biologically active L-enantiomer is the enzymatic selective deacetylation of this derivative. nih.gov This process utilizes enzymes that specifically hydrolyze the N-acetyl group from L-methionine, leaving the N-acetyl-D-methionine untouched. news-medical.net
The enzyme L-aminoacylase is traditionally used for this resolution. ijpas.org Another class of enzymes, D-aminoacylases, can also be employed. For instance, D-aminoacylase from the strain Rhodococcus armeniensis AM6.1 has been shown to effectively deacetylate N-acetyl-D-methionine. researchgate.net Research has demonstrated that the deacetylation of 200 mM N-acetyl-D-methionine at pH 8.5 over 28 days reached a completion of 97-98% in the presence of 10 mM D-valine, compared to only 48-52% without it. researchgate.net Similarly, enzymes from Gluconobacter oxydans (Gox1177) and Streptomyces coelicolor (Sco4986) show a preference for hydrolyzing N-acyl substituted derivatives of hydrophobic D-amino acids, including methionine. nih.gov
The kinetics of this hydrolysis can be monitored effectively. A study using porcine acylase to hydrolyze N-acetyl-DL-methionine showed the depletion of the substrate and the corresponding appearance of the L-methionine product over time, which was observed using ¹H NMR spectroscopy. news-medical.net The enzyme specifically acts on the L-enantiomer, leaving the D-enantiomer of the racemic mixture in the solution. news-medical.net This stereospecific enzymatic reaction is a cornerstone of producing high-purity L-methionine from a chemically synthesized racemic precursor. nih.gov
Table 1: Research Findings on Enzymatic Deacetylation
| Enzyme Source | Substrate | Conditions | Key Finding | Citation |
|---|---|---|---|---|
| Rhodococcus armeniensis AM6.1 | N-acetyl-D-methionine (200 mM) | pH 8.5, 28 days, with 10 mM D-valine | 97-98% deacetylation | researchgate.net |
| Rhodococcus armeniensis AM6.1 | N-acetyl-D-methionine (200 mM) | pH 8.5, 28 days, without D-valine | 48-52% deacetylation | researchgate.net |
| Porcine acylase | N-acetyl-DL-methionine (400 mM) | pH 7, D₂O | Simultaneous depletion of substrate and appearance of L-methionine observed via ¹H NMR. | news-medical.net |
| Gluconobacter oxydans Gox1177 | N-acetyl-d-leucine / N-acetyl-d-tryptophan | Not specified | Preferentially hydrolyzes N-acyl derivatives of hydrophobic D-amino acids. | nih.gov |
Microbial Fermentation Approaches for L-Methionine Production
Microbial fermentation presents a promising and environmentally sustainable alternative to the conventional chemical synthesis of L-methionine. nih.govresearchgate.net This method utilizes microorganisms to produce L-methionine selectively from renewable resources. nih.gov However, despite its potential, the fermentative production of L-methionine has not been widely adopted on an industrial scale because it has struggled to be economically competitive with established chemical synthesis methods. ijpas.orgnih.gov The primary challenges lie in the complexity of the methionine biosynthetic pathway and its stringent metabolic regulation within microorganisms. researchgate.netnih.gov
Researchers have focused on developing genetically engineered microbial strains, particularly of Escherichia coli and Corynebacterium glutamicum, to overcome these hurdles. ijpas.org Strategies involve removing negative regulation and feedback inhibition of the enzymes involved in the biosynthesis pathway. ijpas.org For instance, studies have targeted the deregulation of key enzymes like homoserine succinyltransferase (encoded by the metA gene) and S-adenosylmethionine synthetase (encoded by the metK gene) in E. coli. nih.gov By combining mutations that affect these regulatory points, researchers have successfully developed strains capable of excreting L-methionine. nih.gov One such engineered nonauxotrophic E. coli strain achieved an L-methionine fermentation yield of 17.74 g/L in a 5 L bioreactor. acs.org
An alternative to direct fermentation is a two-step process where a precursor to L-methionine, such as L-homoserine, O-succinyl-L-homoserine (OSH), or O-acetyl-L-homoserine (OAH), is first produced by fermentation. nih.govnih.gov This precursor is then converted to L-methionine through a highly efficient enzymatic reaction in vitro. nih.gov This hybrid approach is considered a promising alternative to purely chemical routes. nih.gov Continued advancements in systems metabolic engineering and enzyme engineering are expected to further enhance the viability of microbial fermentation for industrial-scale L-methionine production. nih.govnih.gov
Table 2: Microbial Strains and Yields in L-Methionine Production
| Microorganism | Engineering Strategy | Product | Yield | Citation |
|---|---|---|---|---|
| Escherichia coli (Engineered) | Dynamic deregulation of metabolism, nonauxotroph strain | L-methionine | 17.74 g/L | acs.org |
| Escherichia coli (Engineered) | Mutations in metJ, thrBC, and metA genes | L-methionine | 0.24 g/L | nih.gov |
| Bacillus species | Submerged fermentation | L-lysine (as an example of amino acid production) | 1.279 mg/mL | researchgate.net |
Preparation of Precursors like DL-Homocysteine Thiolactone Hydrochloride via Electrochemical Methods
The process involves the electrochemical reduction of D,L-homocystine hydrochloride to yield the corresponding homocysteine derivative. datapdf.comacs.orgresearchgate.net This electrosynthesis is typically performed in a batch continuous recirculation reaction system using a specific type of electrochemical reactor, such as the FM01-LC. datapdf.com Key components of this system include three-dimensional carbon felt cathodes and dimensionally stable anodes (DSA), which are separated by a cationic membrane like Nafion 324. datapdf.comacs.org The use of carbon felt for the cathode is a strategic choice to improve faradic yields while avoiding heavy-metal contamination, a crucial consideration for pharmaceutical applications. datapdf.com
Electrolyses are conducted under amperostatic (constant current) conditions. datapdf.com During the process, gas evolves at both electrodes: hydrogen at the cathode and oxygen at the anode. datapdf.com A mathematical model of the reactor can be used to optimize operative parameters such as initial substrate concentration, temperature, current density, and catholyte linear velocity to enhance process performance and minimize costs for industrial-scale synthesis. datapdf.com The successful application of this electrochemical technology demonstrates a competitive alternative to traditional chemical manufacturing for producing high-purity methionine precursors. datapdf.comresearchgate.net
Table 3: Components of Electrochemical Synthesis of DL-Homocysteine Thiolactone Hydrochloride
| Component | Type/Specification | Function | Citation |
|---|---|---|---|
| Reactor | FM01-LC laboratory filter-press electrolyzer | Houses the electrochemical reaction | datapdf.com |
| Cathode | GF-S6 carbon felt | Site of electrochemical reduction; 3D structure enhances efficiency | datapdf.com |
| Anode | METCOTE ES1 301161 (DSA) | Site of oxidation (oxygen evolution) | datapdf.com |
| Membrane | Nafion 324 perfluorinated cationic membrane | Separates the cathodic and anodic compartments | datapdf.comacs.org |
| Starting Material | D,L-homocystine hydrochloride | Substrate that is electrochemically reduced | datapdf.com |
| Product | DL-homocysteine thiolactone hydrochloride | The desired synthesized precursor | datapdf.com |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Determination
Chromatography is a powerful technique for separating and analyzing complex mixtures. For DL-methionine hydrochloride, several chromatographic methods are utilized to determine its purity, quantify its content in various matrices, and assess the ratio of its D and L isomers.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of DL-methionine due to its high resolution, sensitivity, and speed. Different HPLC modes are applied depending on the specific analytical goal.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for determining the purity and content of DL-methionine in various samples, including pharmaceutical formulations and feed. ijpcsonline.comukessays.com In this technique, a nonpolar stationary phase is used with a more polar mobile phase.
Purity and Content Analysis with UV Detection: RP-HPLC coupled with an ultraviolet (UV) detector is a common approach for quantifying DL-methionine. The analysis is often performed on a C18 column. ijpcsonline.comjofamericanscience.org The mobile phase composition is optimized to achieve good separation and peak shape. For instance, a mobile phase consisting of a buffer (like potassium dihydrogen orthophosphate or phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) is frequently employed. ijpcsonline.comjofamericanscience.orgijarw.com Detection is typically carried out at a low wavelength, around 200-225 nm, where methionine exhibits UV absorbance. sielc.comnih.gov
Several studies have developed and validated RP-HPLC methods for the simultaneous determination of DL-methionine with other compounds, such as pyridoxine (B80251) hydrochloride and nicotinamide (B372718) in tablets. ijpcsonline.comijarw.com These methods have demonstrated good linearity, accuracy, and precision, making them suitable for routine quality control. ijpcsonline.comjofamericanscience.orgijarw.com For example, one method reported a retention time for DL-methionine of 3.5 minutes using a C18 column and a mobile phase of potassium dihydrogen orthophosphate at a flow rate of 1 ml/min with UV detection at 210 nm. ijpcsonline.com Another study for the simultaneous analysis of multiple amino acids used a gradient elution on a C18 column with UV detection at 225 nm, achieving good separation within a 25-minute run time. nih.gov
Fluorescence Detection: For enhanced sensitivity, especially in complex biological matrices, fluorescence detection can be used following pre-column or post-column derivatization. unibo.iteuropa.eubco-dmo.org Derivatizing agents like o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary amine group of methionine to form fluorescent derivatives. bco-dmo.orgnih.gov This approach is particularly useful for analyzing amino acids in plasma and other biological fluids. nih.govmdpi.com For instance, an HPLC method with fluorescence detection (excitation at 330 nm, emission at 418 nm) after pre-column OPA derivatization is used for amino acid analysis. bco-dmo.org Another method for quantifying lysine (B10760008), which can be adapted for methionine, used pre-column derivatization with dansyl chloride followed by fluorescence detection. mdpi.com
Below is an interactive table summarizing typical RP-HPLC conditions for DL-methionine analysis:
Interactive Table: Typical RP-HPLC Conditions for DL-Methionine Analysis| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Peerless basic C18 (4.6 mm x 15 cm, 5 µm) ijpcsonline.com | C18 (250 × 4.6 mm, 5 µm) ijarw.com | NovaPak C18 (150 × 4.6 mm, 5 µm) ukessays.com |
| Mobile Phase | 0.025 M Potassium dihydrogen orthophosphate (pH 7.0) ijpcsonline.com | Buffer:Acetonitrile:Trifluoroacetic acid (30:70:0.1 v/v) ijarw.com | 5% Acetonitrile + 1.5% Sodium dihydrogen phosphate in water ukessays.com |
| Flow Rate | 1.0 mL/min ijpcsonline.com | 0.5 mL/min ijarw.com | Not Specified |
| Detection | UV at 205 nm ijpcsonline.com | Diode Array Detector at 254 nm ijarw.com | UV at 214 nm ukessays.com |
| Retention Time | 3.5 min ijpcsonline.com | 5.25 min ijarw.com | < 6 min ukessays.com |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution. waters.com UPLC is particularly advantageous for high-throughput analysis of amino acids, including methionine.
In a typical UPLC application for amino acid analysis, samples undergo acid hydrolysis followed by pre-column derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). waters.com The derivatized amino acids are then separated on a reversed-phase column and detected by UV. This methodology allows for the rapid and complete analysis of amino acids in various samples, such as dairy products. waters.com A UPLC-MS/MS method has also been developed for the quantification of 66 amino acids and amino-containing compounds in human plasma and serum, offering a rapid 7.5-minute analysis time. acs.org
Ion Exchange Chromatography (IEC) is a classic and robust method for the separation and quantification of amino acids, including methionine. europa.eunih.gov This technique separates molecules based on their net charge, which is dependent on the pH of the mobile phase.
For amino acid analysis, a cation-exchange column is typically used. europa.eu The amino acids are eluted by a gradient of increasing pH or ionic strength. Post-column derivatization with ninhydrin (B49086) is a common method for detection. europa.eunih.gov The ninhydrin reacts with the amino acids to produce a colored compound that can be detected by a visible (VIS) detector at 570 nm (and 440 nm for proline). europa.eu Alternatively, fluorescence detection can be used after post-column reaction with ortho-phthaldialdehyde (OPA). europa.eu
The European Union Reference Laboratory recommends an IEC-based method (EN ISO 17180:2013) for the determination of methionine in commercial amino acid products and premixtures. europa.eu This method involves separating the amino acids on an ion-exchange column followed by post-column derivatization with ninhydrin and photometric detection. europa.eu For the determination of total methionine, the sample is first oxidized with performic acid to convert methionine to methionine sulfone prior to hydrolysis. europa.eunih.gov
Assessing the enantiomeric purity of methionine is critical, as the L-isomer is the biologically active form. While DL-methionine is a racemic mixture, analytical methods are required to separate and quantify the individual D- and L-enantiomers.
Chiral HPLC is a widely used technique for this purpose. researchgate.net This can be achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. An alternative approach is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
For instance, enantioselective HPLC with a Daicel Crownpack column has been used to show the complete conversion of D-methionine to the L-enantiomer in an enzymatic conversion process. psu.edu Another study optimized an HPLC method as an alternative to chiral thin-layer chromatography for determining the enantiomeric purity of radiolabeled methionine ([11C]MET), allowing for the identification of radiochemical impurities in a shorter time. researchgate.net It has been noted that this compound exists as a conglomerate, meaning it does not form a racemic crystal, which is a relevant consideration for its resolution. researchgate.net
Thin-Layer Chromatography (TLC) in Analytical Protocols
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique that can be used for the qualitative and semi-quantitative analysis of DL-methionine. who.inttojqi.net It is often used for identity testing and to check for the presence of related substances. who.int
In a typical TLC method for DL-methionine, a silica (B1680970) gel plate is used as the stationary phase, and a mixture of solvents, such as 2-butanol, glacial acetic acid, and water, serves as the mobile phase. who.int After developing the plate, the spots are visualized, often by spraying with a reagent like ninhydrin, which produces a colored spot. The intensity of any impurity spot can be compared to a reference standard to ensure it does not exceed a specified limit (e.g., 0.2%). who.int
TLC has also been employed for the qualitative analysis of free amino acids in plant extracts. tojqi.net Additionally, TLC-densitometry methods have been developed for the simultaneous analysis of DL-methionine with other drugs in plasma. bohrium.comresearchgate.net
Below is a data table summarizing a typical TLC protocol for related substances in DL-Methionine:
Data Table: TLC Protocol for Related Substances in DL-Methionine| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel R1 who.int |
| Mobile Phase | 2-Butanol : Glacial Acetic Acid : Water (6:2:2 by volume) who.int |
| Application Volume | 5 µL who.int |
| Test Solution (A) | 20 mg/mL DL-Methionine who.int |
| Reference Solution (D) | 0.040 mg/mL DL-Methionine RS (0.2%) who.int |
| Visualization | Examine in daylight after development who.int |
| Acceptance Criterion | Any spot from solution A (other than the principal spot) is not more intense than the spot from solution D. who.int |
Method Validation Parameters: Linearity, Specificity, and Reproducibility in Chromatographic Systems
The robust analysis of this compound in various matrices, including pharmaceutical formulations, relies on well-validated chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a predominant technique, and its validation according to International Conference on Harmonisation (ICH) guidelines ensures reliable and accurate quantification. ijarw.com
Linearity: A critical parameter, linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For DL-methionine, HPLC methods typically exhibit excellent linearity over a specified concentration range. For instance, in one validated Reverse-Phase HPLC (RP-HPLC) method, linearity for DL-methionine was established over a concentration range of 20–250 μg/mL. nih.gov Another study demonstrated linearity for DL-methionine from 0.203 to 0.304 mg/mL. ijarw.com The correlation coefficient (r²) is a key indicator of linearity, with values greater than 0.999 being indicative of a strong linear relationship. ijarw.comijpcsonline.com
Specificity: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as excipients or other active ingredients. In the context of this compound analysis, specificity is confirmed by the absence of interfering peaks at the retention time of DL-methionine in chromatograms of blank and placebo samples. ijpcsonline.com The retention time for DL-methionine in RP-HPLC systems is typically around 3.5 minutes, though this can vary depending on the specific chromatographic conditions. ijpcsonline.com
Reproducibility: This parameter assesses the consistency of the analytical method. It is often evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability measures the precision of the method over a short period under the same operating conditions, while intermediate precision assesses the method's performance on different days, with different analysts, or on different equipment. psu.edu For DL-methionine analysis, the relative standard deviation (RSD) of peak areas from replicate injections is used to express reproducibility. Low RSD values, typically below 2%, indicate good reproducibility. ijpcsonline.comjofamericanscience.org For example, one study reported an intra-day precision with an RSD of 0.296% and an inter-day reproducibility with an RSD of 0.485%. jofamericanscience.org
Linearity Data for DL-Methionine by RP-HPLC
| Concentration Range | Correlation Coefficient (r²) | Source |
|---|---|---|
| 20–250 µg/mL | Not specified | nih.gov |
| 0.203–0.304 mg/mL | 0.999 | ijarw.com |
| 100-400 µg/mL | 0.9986 | jofamericanscience.org |
Spectroscopic and Spectrometric Characterization Methods
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Frequency Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its interaction with infrared radiation, which causes vibrations at specific frequencies. The FTIR spectrum of DL-methionine exhibits characteristic absorption bands corresponding to its various functional groups. researchgate.netnih.gov
The spectra are typically recorded in the range of 4000–400 cm⁻¹. researchgate.net Key vibrational frequencies for DL-methionine include those associated with the amino group (NH₃⁺), the carboxylate group (COO⁻), and the carbon-sulfur bond (C-S). The N-H stretching vibrations of the amino group and hydrogen bonding effects are observed in the region of 2000–3300 cm⁻¹. nih.gov The C-S stretching modes are typically found around 700 cm⁻¹. nih.gov The complex region between 1500–1700 cm⁻¹ contains the carboxylate C-O stretching and –NH₃⁺ bending modes. nih.gov These spectral fingerprints are crucial for confirming the identity and structural integrity of this compound. who.int
Key FTIR Vibrational Frequencies for DL-Methionine
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Amino (NH₃⁺) | Stretching | 2000–3300 | nih.gov |
| Carboxylate (COO⁻) | Stretching | 1500–1700 | nih.gov |
| Amino (NH₃⁺) | Bending | 1500–1700 | nih.gov |
| Carbon-Sulfur (C-S) | Stretching | ~700 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound.
In the ¹H NMR spectrum of DL-methionine, distinct signals correspond to the different protons in the molecule. chemicalbook.comru.nl The α-proton (adjacent to the amino and carboxyl groups) typically appears as a triplet. The β- and γ-protons on the side chain also show characteristic splitting patterns due to coupling with neighboring protons. The methyl group attached to the sulfur atom gives a sharp singlet. ingentaconnect.com
The ¹³C NMR spectrum provides information about the carbon skeleton. ru.nl Each unique carbon atom in the DL-methionine molecule gives a distinct resonance. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the molecular structure and can be used to confirm the identity and purity of this compound. acs.org Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning the complex spectra and confirming the connectivity of atoms within the molecule. ru.nl
¹H NMR Chemical Shifts for Methionine
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Source |
|---|---|---|---|
| α-H | 3.95 | Doublet of doublets | ru.nl |
| β-H | 2.10 and 2.20 | Multiplet | ru.nl |
| γ-H | 2.63 | Triplet | ru.nl |
| S-CH₃ | 2.13 | Singlet | ru.nl |
UV-Visible (UV-Vis) Spectrophotometry for Absorbance Characteristics
UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For DL-methionine, the UV spectrum shows high absorption starting around 190 nm, which then decreases and levels off around 250 nm. sielc.com While DL-methionine itself does not have a strong chromophore in the near-UV region, its detection in HPLC systems is often carried out at lower wavelengths, such as 205 nm or 220 nm. ijpcsonline.comjofamericanscience.org The absorbance characteristics are influenced by the pH of the solution. physchemres.org UV-Vis spectrophotometry can also be used in kinetic studies of reactions involving DL-methionine, for example, by monitoring the change in absorbance at a specific wavelength over time. physchemres.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Identification and Enthalpy Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the molecular identification of this compound by determining its precise molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.
Furthermore, Knudsen's effusion mass spectrometry has been employed to study the sublimation enthalpies of DL-methionine. researchgate.net This technique involves measuring the rate of effusion of a substance from a Knudsen cell as a function of temperature. From these measurements, the molar sublimation enthalpies can be derived using the Clausius-Clapeyron equation. researchgate.net Such studies provide valuable thermodynamic data about the compound. researchgate.netchemeo.com
Ancillary Analytical Techniques
Besides the primary chromatographic and spectroscopic methods, several other analytical techniques are employed for the analysis of this compound.
Potentiometry: This electrochemical technique involves measuring the potential of an electrode in a solution. Potentiometric titration is a classic method for the assay of DL-methionine. who.intdrugfuture.com In this method, a solution of DL-methionine is titrated with a standard solution, and the endpoint is determined by monitoring the change in potential. For instance, DL-methionine can be dissolved in anhydrous formic acid and glacial acetic acid and then titrated with perchloric acid, with the endpoint detected potentiometrically. drugfuture.com
Colorimetry: Colorimetric methods are based on the formation of a colored product that can be quantified spectrophotometrically. A well-known colorimetric method for methionine involves its reaction with sodium nitroprusside in an alkaline solution, which produces a deep-red color. who.intcerealsgrains.org This reaction can be used for the specific determination of methionine in various samples. cerealsgrains.orgnih.gov Enzymatic assays coupled with colorimetric detection have also been developed for the determination of L-methionine. tandfonline.comtandfonline.com
Voltammetry: This is a category of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of applied potential. Techniques like cyclic voltammetry and differential pulse voltammetry have been used to study the electrochemical behavior of DL-methionine. researchgate.netmdpi.com The oxidation of DL-methionine at the surface of a modified electrode can be monitored, providing a basis for its quantitative determination. researchgate.netscispace.com
Intricate Biochemical Pathways and Metabolic Dynamics of Methionine in Animal Systems
The Methionine Cycle (Transmethylation Pathway)
The methionine cycle is a central metabolic hub that facilitates the transfer of methyl groups for a vast array of biochemical reactions. creative-proteomics.com This process, also known as the transmethylation pathway, begins with the activation of methionine and is crucial for the synthesis and regulation of many cellular components. pnas.orgresearchgate.net
S-Adenosylmethionine (SAM) as the Universal Methyl Donor in Cellular Reactions
The gateway to the methionine cycle is the conversion of methionine into S-adenosylmethionine (SAM). nih.gov This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT), which uses one molecule of adenosine (B11128) triphosphate (ATP) to transfer its adenosyl group to the sulfur atom of methionine. nih.govcreative-proteomics.com The resulting molecule, SAM, is a high-energy sulfonium (B1226848) compound, making its methyl group highly reactive and readily transferable. nih.gov
Recognized as the "universal methyl donor," SAM is the principal co-substrate for the majority of methylation reactions within the cell. nih.govcreative-proteomics.comphysiology.org It provides methyl groups for the modification of a wide range of acceptor molecules, a process catalyzed by a large family of enzymes called methyltransferases. creative-proteomics.comnih.gov Key methylation targets include:
DNA and RNA : Methylation of nucleic acids is a cornerstone of epigenetic regulation, influencing gene expression, genomic stability, and RNA processing and stability. creative-proteomics.comphysiology.org
Proteins : The methylation of proteins, particularly histone proteins, plays a major role in chromatin remodeling and the regulation of gene transcription. creative-proteomics.comphysiology.org
Phospholipids : SAM is the methyl donor for the synthesis of phosphatidylcholine, a crucial component of cellular membranes. nih.gov
Small Molecules : The synthesis of molecules like creatine, which is vital for energy metabolism, depends on SAM-mediated methylation. nih.gov
Due to its central role, SAM is considered one of the most versatile enzyme substrates, second only to ATP. nih.gov An estimated 95% of available SAM is utilized for these critical methylation reactions. portlandpress.com
Conversion to S-Adenosylhomocysteine (SAH) and Homocysteine Formation
After SAM donates its activated methyl group in a transmethylation reaction, it is converted into S-adenosylhomocysteine (SAH). nih.govcreative-proteomics.com SAH is structurally similar to SAM but lacks the transferable methyl group. creative-proteomics.com This product is not merely a byproduct; it is a potent competitive inhibitor of most methyltransferase enzymes. creative-proteomics.comphysiology.org The accumulation of SAH can, therefore, lead to significant feedback inhibition, halting essential methylation processes throughout the cell. creative-proteomics.com
To maintain cellular methylation capacity, SAH must be efficiently removed. This is accomplished by the enzyme S-adenosylhomocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH into two molecules: homocysteine and adenosine. creative-proteomics.comelifesciences.org The reaction generally proceeds in the direction of hydrolysis to prevent the toxic buildup of SAH, ensuring that methylation pathways can continue to function. creative-proteomics.comelifesciences.org The resulting homocysteine is a critical metabolic intermediate that stands at a major crossroads in sulfur amino acid metabolism. pnas.org
Remethylation of Homocysteine to Methionine: Dependence on Folate, Choline, and Betaine (B1666868)
Once formed, homocysteine can be recycled back to methionine, thus completing the methionine cycle. nih.gov This remethylation process is vital for conserving methionine and ensuring a continued supply of SAM for methylation reactions. researchgate.net In animal systems, this occurs through two distinct, yet interconnected, pathways.
Folate-Dependent Remethylation : The primary remethylation pathway, active in virtually all tissues, is catalyzed by the enzyme methionine synthase (MS). nih.govclinical-laboratory-diagnostics.com This enzyme requires vitamin B12 as a cofactor and utilizes 5-methyltetrahydrofolate (a derivative of folate, or vitamin B9) as the methyl group donor to convert homocysteine back into methionine. clinical-laboratory-diagnostics.comnih.govnih.gov
Betaine-Dependent Remethylation : A second pathway for homocysteine remethylation is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). nih.govclinical-laboratory-diagnostics.com This pathway uses betaine as the methyl donor. clinical-laboratory-diagnostics.com Betaine itself is derived from the oxidation of choline. clinical-laboratory-diagnostics.com The BHMT pathway is particularly significant in the liver and kidneys, providing about 50% of the liver's capacity to remethylate homocysteine. clinical-laboratory-diagnostics.com This pathway becomes especially important when the folate supply is limited or when methionine levels are high. clinical-laboratory-diagnostics.commdpi.com Studies in neonatal piglets have shown that betaine can be as effective as folate in furnishing the methyl groups required for remethylation. nih.gov
The interplay between the folate and betaine pathways is crucial for maintaining homocysteine homeostasis. nih.govresearchgate.net
| Enzyme/Factor | Substrate(s) | Product(s) | Key Function |
| Methionine Adenosyltransferase (MAT) | Methionine, ATP | S-Adenosylmethionine (SAM) | Activates methionine for methyl donation. nih.govcreative-proteomics.com |
| Methyltransferases | SAM, Acceptor Molecule | S-Adenosylhomocysteine (SAH), Methylated Acceptor | Transfers methyl group to various substrates. creative-proteomics.com |
| S-Adenosylhomocysteine Hydrolase (SAHH) | S-Adenosylhomocysteine (SAH) | Homocysteine, Adenosine | Removes inhibitory SAH to allow methylation to continue. creative-proteomics.comelifesciences.org |
| Methionine Synthase (MS) | Homocysteine, 5-Methyltetrahydrofolate (Folate), Vitamin B12 | Methionine, Tetrahydrofolate | Primary pathway for remethylating homocysteine in all tissues. nih.govclinical-laboratory-diagnostics.com |
| Betaine-Homocysteine Methyltransferase (BHMT) | Homocysteine, Betaine (from Choline) | Methionine, Dimethylglycine | Alternative remethylation pathway, primarily in liver and kidney. nih.govclinical-laboratory-diagnostics.com |
The Transsulfuration Pathway
When homocysteine is not remethylated back to methionine, it can be directed into an alternative, irreversible pathway known as the transsulfuration pathway. oup.comresearchgate.net This metabolic route serves two primary purposes: it catabolizes excess homocysteine and synthesizes the sulfur-containing amino acid cysteine and, subsequently, the critical antioxidant glutathione (B108866). nih.govresearchgate.net
Cysteine Biosynthesis as a Key Metabolic Branch Point
Homocysteine represents a crucial branch point between the methionine cycle and the transsulfuration pathway. researchgate.netnih.gov The decision to enter the transsulfuration pathway is a key regulatory step in sulfur amino acid metabolism. This pathway consists of two main enzymatic steps:
Cystathionine (B15957) Formation : The first and rate-limiting step is the condensation of homocysteine with a molecule of serine, catalyzed by the enzyme cystathionine β-synthase (CBS). researchgate.netnih.gov This reaction forms the intermediate compound cystathionine. physiology.org The activity of CBS is a critical control point; it is allosterically activated by SAM. nih.govmdpi.com This means that when methionine and SAM levels are high, CBS activity increases, shunting homocysteine away from remethylation and towards irreversible conversion to cysteine, thus committing the sulfur from methionine to a new fate. mdpi.com
Cysteine Formation : In the second step, the enzyme cystathionine γ-lyase (CSE), also known as cystathionase, cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia (B1221849). researchgate.netnih.gov
This pathway is the primary route for de novo cysteine synthesis in mammals, deriving its sulfur atom from methionine and its carbon backbone from serine. nih.gov Because this pathway is irreversible, cysteine is considered a dispensable or non-essential amino acid only when a sufficient supply of methionine is available. oup.com
Glutathione Synthesis and its Antioxidant Implications
The cysteine synthesized via the transsulfuration pathway is the rate-limiting precursor for the synthesis of one of the most important and abundant endogenous antioxidants in animal cells: glutathione (GSH). nih.govresearchgate.net Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). researchgate.net Its synthesis is a two-step, ATP-dependent process catalyzed by γ-glutamylcysteine synthetase and GSH synthetase. researchgate.net
The availability of cysteine is a primary determinant of the rate of glutathione synthesis. researchgate.net Therefore, the transsulfuration pathway is intrinsically linked to the cell's antioxidant capacity. Glutathione plays a myriad of protective roles, including:
Direct Antioxidant Defense : It directly neutralizes reactive oxygen species (ROS) and other free radicals. researchgate.net
Enzymatic Detoxification : It serves as a cofactor for antioxidant enzymes, such as glutathione peroxidase, which reduces harmful hydrogen peroxide and lipid peroxides. mdpi.com
Redox Homeostasis : The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular oxidative stress. researchgate.net
Regulation of Cellular Processes : Glutathione is involved in regulating gene expression, cell proliferation, and immune responses. researchgate.net
By providing the necessary cysteine precursor, the metabolism of methionine through the transsulfuration pathway is fundamental for maintaining glutathione levels and protecting cells against oxidative damage, which is implicated in aging and numerous diseases. researchgate.netmdpi.com
| Enzyme | Substrate(s) | Product(s) | Key Function |
| Cystathionine β-Synthase (CBS) | Homocysteine, Serine | Cystathionine | Commits homocysteine to the irreversible transsulfuration pathway. researchgate.netnih.gov |
| Cystathionine γ-Lyase (CSE) | Cystathionine | L-Cysteine, α-ketobutyrate, Ammonia | Produces cysteine from the cystathionine intermediate. researchgate.netnih.gov |
| γ-Glutamylcysteine Synthetase | Glutamate, Cysteine | γ-Glutamylcysteine | First step in glutathione synthesis. researchgate.net |
| Glutathione Synthetase | γ-Glutamylcysteine, Glycine | Glutathione (GSH) | Second and final step in glutathione synthesis. researchgate.net |
Taurine (B1682933) Formation and Related Biochemical Functions
Taurine (2-aminoethanesulfonic acid) is a sulfur-containing amino acid that is not incorporated into proteins but is abundant in many tissues, including the brain, retina, muscle, and organs throughout the body. nih.govemerald.com It plays a significant role in numerous physiological processes. emerald.comacademicjournals.org The primary pathway for taurine biosynthesis in most mammals originates from the essential amino acid L-methionine. annualreviews.org
The synthesis begins with the conversion of methionine to cysteine. mdpi.com This occurs through a series of intermediates, including S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), homocysteine, and cystathionine. mdpi.com Cysteine then serves as the direct precursor for taurine synthesis. annualreviews.org The major route for this conversion is the cysteine sulfinic acid pathway, which predominantly occurs in the liver. wikipedia.orgresearchgate.net
The key enzymatic steps in taurine formation from cysteine are:
Oxidation of Cysteine: The enzyme cysteine dioxygenase oxidizes cysteine to form cysteine sulfinic acid. wikipedia.org
Decarboxylation: Cysteine sulfinic acid is then decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to produce hypotaurine (B1206854). emerald.comwikipedia.org The activity of CSAD is a rate-limiting step in taurine synthesis and is notably low in certain species like cats and humans, making dietary intake more critical. emerald.comannualreviews.org
Oxidation of Hypotaurine: Finally, hypotaurine is oxidized by hypotaurine dehydrogenase to yield taurine. wikipedia.org
Taurine has a wide array of biochemical functions essential for cellular health. healthline.com These include:
Osmoregulation: It is a critical organic osmolyte involved in regulating cell volume. nih.gov
Bile Acid Conjugation: Taurine conjugates with bile acids in the liver to form bile salts, which are crucial for lipid digestion and absorption. nih.gov
Antioxidant Defense: Taurine plays a role in protecting cells from oxidative stress. nih.gov
Modulation of Calcium Signaling: It is involved in the regulation of intracellular free calcium concentration. nih.gov
Neurological Development and Function: Taurine is vital for retinal photoreceptor development and acts as a cytoprotectant in the nervous system. nih.gov
Deficiencies in taurine can lead to severe health issues, including cardiomyopathy, retinal degeneration, and developmental abnormalities. nih.govemerald.com
D-Methionine to L-Methionine Conversion: Stereoisomer Interconversion
Commercially available methionine is often a racemic mixture of D- and L-isomers (DL-methionine). mdpi.com However, only the L-isomer (L-methionine) is directly utilized by animals for protein synthesis and other metabolic functions. eorganic.orgnih.gov Despite this, animals possess the metabolic machinery to efficiently convert the D-methionine enantiomer into the biologically active L-form. eorganic.orgrsc.org This stereoisomer interconversion is a two-step process involving oxidative deamination followed by transamination. thepoultrysite.com
The initial step in the conversion of D-methionine is its oxidative deamination, a reaction catalyzed by the flavoenzyme D-amino acid oxidase (D-AAOX, EC 1.4.3.3). mdpi.comnih.gov D-AAOX is a peroxisomal enzyme that stereospecifically acts on D-amino acids. nih.gov The enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.gov In this reaction, D-AAOX oxidizes D-methionine, removing the amino group and producing the corresponding α-keto acid, α-keto-γ-methylthiobutyrate (KMB). nih.govnih.gov This reaction also produces ammonia and hydrogen peroxide as byproducts. core.ac.uk
The product of the D-AAOX-catalyzed deamination, α-keto-γ-methylthiobutyrate (KMB), also known as 2-keto-4-methylthiobutanoic acid, is the key intermediate in the conversion pathway. thepoultrysite.comresearchgate.net KMB is the deaminated form of methionine and serves as the direct precursor for the synthesis of L-methionine in the subsequent step. nih.govnih.gov This intermediate links the initial oxidation of the D-isomer to the final regeneration of the L-isomer.
The final step in the conversion process is the transamination of KMB to form L-methionine. thepoultrysite.com This reaction is facilitated by various aminotransferases, which are ubiquitously present in animal tissues. fu-berlin.de These enzymes transfer an amino group from a donor amino acid to KMB, thereby regenerating methionine in its L-configuration. Glutamine and asparagine have been identified as effective amino donors in this process. semanticscholar.orgnih.gov Aspartate aminotransferases have also been shown to catalyze the transamination of KMB using various amino donors, including glutamate, phenylalanine, tyrosine, and histidine. researchgate.net This transamination reaction effectively closes the conversion pathway, allowing the D-isomer from dietary sources to be fully utilized. semanticscholar.org
The capacity to convert D-methionine to L-methionine is not uniform across all tissues, as the distribution and activity of the required enzymes vary. The primary enzyme for the initial deamination step, D-amino acid oxidase (D-AAOX), is found predominantly in the liver and kidneys of higher vertebrates. nih.govfu-berlin.de Transaminases, which catalyze the final step, are more widely distributed throughout the body. fu-berlin.de Studies in broiler chickens have quantified the activity of methionine-converting enzymes in different tissues, highlighting the central role of the liver and kidneys in this metabolic process.
Table 1: Activity of Methionine Converting Enzymes in Different Tissues of Broiler Chickens
| Enzyme | Liver | Kidney | Small Intestine |
| D-Amino Acid Oxidase (D-AAOX) | High Activity | High Activity | Lower Activity |
| Aminotransferases | Ubiquitous | Ubiquitous | Ubiquitous |
| Source: Adapted from research on enzyme activity in broiler chickens. nih.govresearchgate.netfu-berlin.de |
The high concentration of D-AAOX in the liver and kidneys makes these organs the principal sites for the conversion of D-methionine to its usable L-form. nih.govnih.gov
Methionine Salvage Pathway and Polyamine Biosynthesis Connections
The methionine salvage pathway, also known as the Yang Cycle, is a crucial metabolic route that recycles the sulfur-containing portion of S-adenosylmethionine (SAM) to regenerate methionine. nih.govportlandpress.com This pathway is intrinsically linked to the biosynthesis of polyamines (such as spermidine (B129725) and spermine) and, in plants, the hormone ethylene (B1197577). portlandpress.comresearchgate.net
The connection arises because SAM is a key substrate for both polyamine synthesis and methylation reactions. wikipedia.org In polyamine synthesis, SAM is first decarboxylated to form decarboxylated SAM (dcSAM), which then donates its propylamine (B44156) group. portlandpress.com This process yields 5'-methylthioadenosine (MTA) as a byproduct. researchgate.net MTA is also produced during ethylene synthesis in plants. portlandpress.com
MTA can act as a potent inhibitor of its own formation, so its efficient removal and recycling are vital. portlandpress.com The methionine salvage pathway achieves this by converting MTA back into methionine. nih.gov The pathway involves several enzymatic steps:
MTA is converted to 5'-methylthioribose-1-phosphate. nih.gov
Through a series of subsequent reactions, this intermediate is transformed into α-keto-γ-methylthiobutyrate (KMB), the same keto acid seen in D-methionine conversion. nih.gov
The final step is the transamination of KMB to L-methionine, a reaction often involving glutamine as the amino donor, thus closing the cycle. semanticscholar.orgnih.gov
By salvaging the methylthio group from MTA, this pathway ensures a continuous supply of methionine for the synthesis of SAM, which is essential for numerous cellular functions, including methylation of DNA and proteins, and sustaining polyamine production. portlandpress.comresearchgate.net This makes the methionine salvage pathway a critical link between sulfur metabolism, one-carbon metabolism, and the synthesis of vital polyamines. researchgate.net
Mechanistic Roles and Biological Functions in Animal Physiology Research
Fundamental Contributions to Protein Synthesis and Anabolism
As a proteinogenic amino acid, methionine's primary function is its incorporation into polypeptide chains during translation. foodcom.pl Research in broilers has shown that supplementation with methionine can promote growth and increase muscle mass. researchgate.netnih.gov The anabolic effects of methionine are linked to its role in initiating protein synthesis, as it is the starting amino acid in the translation of messenger RNA (mRNA). nih.gov Furthermore, methionine is crucial for the synthesis of other vital compounds like cysteine, carnitine, and taurine (B1682933), which are also involved in metabolic and growth processes. nbinno.comnih.gov Studies have indicated that sufficient levels of dietary methionine can stimulate pathways related to muscle growth and development, underscoring its importance in animal production. researchgate.netresearchgate.net A deficiency in this essential amino acid can inhibit the body's ability to synthesize proteins, thereby hindering growth and development. researchgate.net
Participation in Endogenous Antioxidant Defense Systems
Methionine plays a critical role in the body's endogenous antioxidant defense systems, primarily through its role as a precursor to other sulfur-containing compounds. nbinno.comfoodcom.plnih.gov One of its most significant contributions is in the synthesis of cysteine, which is a rate-limiting component for the production of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govnih.govresearchgate.net Glutathione is essential for protecting cells from damage caused by reactive oxygen species (ROS) and free radicals. nbinno.comnih.govki.se
The transsulfuration pathway converts methionine to cysteine, thereby directly linking dietary methionine intake to the capacity for glutathione synthesis. nih.govnih.gov Research has shown that methionine supplementation can enhance the synthesis of glutathione, particularly in situations of increased oxidative stress. mdpi.com In poultry, for instance, methionine supplementation has been demonstrated to improve the antioxidant status and mitigate the negative effects of stressors that induce oxidative damage. mdpi.com
Furthermore, methionine residues within proteins can act as antioxidants themselves. nih.gov They can be readily oxidized to methionine sulfoxide (B87167), thereby scavenging ROS and protecting other, more critical amino acid residues from oxidative damage. nih.govnih.gov This oxidation is reversible through the action of methionine sulfoxide reductase enzymes, creating a catalytic cycle that helps to mitigate oxidative stress. nih.govnih.gov Some studies suggest that methionine can also activate the Nrf2-ARE signaling pathway, which induces the expression of various antioxidant enzymes, further bolstering the cell's defense against oxidative damage. researchgate.net
Indirect Antioxidant Capacity through Glutathione Synthesis
DL-methionine hydrochloride plays a pivotal role in the body's antioxidant defense system, primarily through its function as a precursor for the synthesis of glutathione (GSH). nih.govresearchgate.netmdpi.com Methionine, an essential sulfur-containing amino acid, is a critical component in the transsulfuration pathway, which is rate-limiting for the production of cysteine. nih.gov Cysteine, in turn, is a key building block for the tripeptide glutathione, a major endogenous antioxidant. nih.govmdpi.comresearchgate.net
The synthesis of glutathione from methionine is a multi-step enzymatic process. Initially, methionine is converted to S-adenosylmethionine (SAM), which then donates a methyl group to become S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine. Through the action of cystathionine (B15957) β-synthase and cystathionine γ-lyase, homocysteine is converted to cysteine. researchgate.net This cysteine, along with glutamate (B1630785) and glycine (B1666218), is then utilized by glutathione synthetase to form glutathione.
Research in animal models has demonstrated the importance of methionine in maintaining adequate tissue levels of glutathione. Studies in chicks have shown that dietary supplementation with DL-methionine can lead to increased concentrations of reduced glutathione in the blood, liver, heart, and muscle. documentsdelivered.com Furthermore, in broilers, adequate methionine intake has been shown to promote the synthesis of glutathione in the liver, which is crucial for protecting against oxidative damage. mdpi.com The capacity of methionine to bolster glutathione levels underscores its indirect but powerful antioxidant function, contributing significantly to cellular protection against oxidative stress. mdpi.com
| Intermediate Compound | Role in Glutathione Synthesis |
|---|---|
| S-adenosylmethionine (SAM) | Product of methionine activation; precursor to homocysteine |
| Homocysteine | Key branch-point metabolite; converted to cysteine |
| Cysteine | Direct precursor for glutathione synthesis |
| Glutathione (GSH) | End-product; major cellular antioxidant |
Mitigation of Oxidative Stress and Reactive Species Scavenging
This compound contributes to the mitigation of oxidative stress through both its role in glutathione synthesis and its direct radical-scavenging capabilities. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them. mdpi.com Methionine, as a sulfur-containing amino acid, can directly scavenge free radicals. scirp.org
Animal studies have consistently shown that supplementation with DL-methionine can enhance the antioxidant status and reduce markers of oxidative stress. In broilers subjected to heat stress, a condition known to induce oxidative stress, dietary supplementation with DL-methionine has been found to improve the antioxidant status in tissues and reduce the susceptibility of muscle to oxidation. nih.gov Similarly, in pigs exposed to heat stress, which increases the production of ROS, supplemental DL-methionine has been shown to ameliorate the negative effects on intestinal morpho-physiology, partly due to its antioxidant functions. nih.gov
The antioxidant properties of methionine are also linked to its incorporation into proteins. Methionine residues within proteins are susceptible to oxidation by ROS, forming methionine sulfoxide. This oxidation can be reversed by the enzyme methionine sulfoxide reductase, a process that effectively neutralizes ROS and protects other more critical amino acid residues from oxidative damage. nih.gov Research in various animal models, including poultry, has demonstrated that adequate dietary methionine is essential for maintaining the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comresearchgate.net These enzymes are crucial for detoxifying ROS and mitigating their damaging effects. researchgate.net
| Animal Model | Condition | Observed Effect of DL-methionine Supplementation | Reference |
|---|---|---|---|
| Broilers | Heat Stress | Improved tissue antioxidant status; reduced muscle oxidation susceptibility | nih.gov |
| Pigs | Heat Stress | Ameliorated negative effects on intestinal morphology | nih.gov |
| Poultry | General | Maintains activity of antioxidant enzymes (SOD, CAT, GPx) | mdpi.comresearchgate.net |
Modulation of the Immune System
Effects on Immune Organ Development and Histological Integrity
This compound plays a significant role in the development and maintenance of immune organs in animals. The thymus, bursa of Fabricius (in birds), and spleen are central to the immune system, and their proper development is crucial for a competent immune response. Research indicates that methionine status can directly impact the size and integrity of these organs. scirp.org
Studies in chickens have shown that dietary methionine supplementation can increase the relative weight of the bursa of Fabricius and spleen. scirp.org Conversely, a deficiency in methionine can lead to dysplasia of these immune organs and a decrease in their relative weights. scirp.orgscirp.org For instance, in layers, methionine supply has been observed to increase the weight of the thymus and bursa of Fabricius. scirp.orgscirp.org Similar effects have been noted in other species, such as early-weaned piglets and meat rabbits, where methionine affected the weight of the thymus. scirp.orgscirp.org The development of primary immune organs like the thymus and bursa of Fabricius appears to be more sensitive to methionine levels than secondary immune organs such as the spleen. scirp.orgscirp.org
Influence on Specific and Non-Specific Immune Responses
This compound influences both specific and non-specific immune responses in animals. Non-specific immunity, the body's first line of defense, involves mechanisms such as phagocytosis by leukocytes. Studies have indicated that methionine can enhance the phagocytic activity of leukocytes and increase serum lysozyme (B549824) activity. scirp.orgscirp.org
In terms of specific immunity, which involves humoral and cell-mediated responses, methionine has been shown to have a significant impact. Humoral immunity, characterized by the production of antibodies by B lymphocytes, is affected by methionine levels. Appropriate dietary methionine can significantly increase antibody titers. scirp.orgscirp.org For example, in broilers infected with coccidia or Newcastle disease virus, increasing dietary methionine led to a rise in serum antibodies. scirp.orgscirp.org
Cell-mediated immunity, which involves T lymphocytes, is also modulated by methionine. Methionine can promote the proliferation of T lymphocytes in the peripheral blood, thymus, and spleen. scirp.org A deficiency in this amino acid can reduce the transformative ability of T lymphocytes. scirp.org Furthermore, adequate levels of methionine have been shown to induce the percentage of CD4+ and CD8+ T lymphocytes, which are critical for cell-mediated immune responses. mdpi.com
Regulation of Cytokine Production and Immune Signaling
This compound is involved in the regulation of cytokine production and immune signaling pathways. Cytokines are signaling proteins that play a critical role in orchestrating immune responses. The metabolism of sulfur-containing amino acids, including methionine, is closely linked to the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). scirp.org
Methionine is considered a necessary factor for the generation of IL-1. scirp.org While direct research on methionine's effect on Interleukin-2 (IL-2) is less common, some studies suggest it may influence peripheral blood IL-2 levels by providing thiol groups and promoting lymphocyte division. scirp.org A deficiency in methionine has been shown to significantly reduce the serum content of IL-2 in broiler chickens. scirp.org
The regulatory role of methionine in immune signaling may be attributed to several mechanisms. As a methyl donor, methionine participates in the methylation of DNA and proteins, which can regulate the expression of immune-related genes. scirp.org Additionally, methionine can act as an immune regulatory factor, potentially influencing hormones like insulin-like growth factor-I that are involved in immune function. scirp.org
Influence on Gastrointestinal Morphophysiology and Microbiota
This compound has a demonstrable influence on the structure and function of the gastrointestinal tract, as well as the composition of the gut microbiota. A healthy intestinal morphology, characterized by long villi and a high villus-to-crypt ratio, is essential for efficient nutrient absorption. Research in various animal species has shown that dietary methionine supplementation can positively impact these parameters.
| Animal Model | Parameter | Observed Effect of DL-methionine | Reference |
|---|---|---|---|
| Broiler Chickens | Intestinal Morphology (Duodenum) | Improved villus development | mdpi.com |
| Pigs | Intestinal Morphology (under heat stress) | Quadratically increased villus height | nih.gov |
| Nile Tilapia | Gut Microbiota | Altered composition and increased diversity | cambridge.org |
| Broiler Chickens | Cecal Microbiota | Separation of microbial communities based on methionine level | mdpi.com |
Impact on Intestinal Villus Height and Crypt Depth
The structural integrity of the intestinal mucosa, characterized by the length of the villi and the depth of the crypts, is a critical indicator of gut health and nutrient absorptive capacity. Research in animal physiology has demonstrated that DL-methionine plays a significant role in modulating this intestinal architecture. The ratio of villus height to crypt depth (V/C ratio) is a key metric, where a higher ratio is generally associated with a healthier and more efficient gut.
In broiler chickens, dietary supplementation with DL-methionine has been shown to influence duodenal morphology. Studies have indicated that supplementation can lead to an increased villus height and a greater V/C ratio compared to animals on a basal diet. mdpi.com For instance, one study observed that chicks supplemented with either L-methionine or DL-methionine had higher villus height and V/C in the duodenum than chicks fed a basal diet. mdpi.com However, the effects can be nuanced. Another study comparing L-methionine and DL-methionine found that while both had beneficial effects, chicks fed L-methionine showed a lower crypt depth and a greater villus height to crypt depth ratio compared to those fed DL-methionine. researchgate.netoup.com
Research in pigs has also explored these effects. In weanling pigs, one study reported that the villus height and crypt depth in the jejunum were not significantly affected by the methionine source (D-Met vs. L-Met) or level. illinois.edu Conversely, in growing pigs subjected to heat stress, villi height was reduced, but supplemental DL-methionine quadratically increased it, suggesting a restorative effect under stress conditions. nih.gov This indicates that the impact of DL-methionine on gut morphology can be influenced by environmental factors.
| Animal Model | Intestinal Segment | Key Findings on Villus Height (VH) and Crypt Depth (CD) | Reference(s) |
| Broiler Chickens | Duodenum | Supplementation with DL-Met led to higher VH and VH/CD ratio compared to a basal diet. | mdpi.com |
| Broiler Chickens | Duodenum | Chicks fed L-Met had lower CD and a greater VH/CD ratio compared to those on DL-Met. | researchgate.netoup.com |
| Broiler Chickens | Ileum | A study found a high villus height to crypt depth ratio in a group receiving a medium level of total sulfur amino acids. | nih.gov |
| Weanling Pigs | Jejunum | Villus height and crypt depth were not significantly affected by the level or source of methionine. | illinois.edu |
| Growing Pigs (Heat-Stressed) | Ileum | Heat stress reduced VH, but DL-methionine supplementation quadratically increased it. | nih.gov |
Alterations in Gut Microbial Community Structure
The gut microbiome is a complex ecosystem that profoundly influences host physiology, including nutrient metabolism, immune function, and gut health. DL-methionine supplementation has been shown to modulate the composition and structure of this microbial community in various animal models.
In aquatic species, such as the largemouth bass (Micropterus salmoides), supplementing a low-fishmeal diet with DL-methionine has been shown to alter the intestinal flora. nih.gov These changes included affecting the Firmicutes-to-Bacteroidota ratio and increasing the relative abundance of Proteobacteria, which contributed to improved gut health. nih.gov Similarly, research in rats has shown that dietary methionine restriction can lead to a significant decrease in the relative abundance of Proteobacteria and an increase in Firmicutes. mdpi.com While this study focused on restriction rather than supplementation, it highlights the sensitivity of the gut microbiota to dietary methionine levels. mdpi.com
Effects on Intestinal Redox Capacity
The intestine is constantly exposed to oxidative stressors, and maintaining a balanced redox state is crucial for its proper function. Methionine, as a sulfur-containing amino acid, is a precursor to key antioxidant compounds, most notably glutathione (GSH). DL-methionine supplementation can, therefore, enhance the intestinal antioxidant defense system.
Studies in young chickens have demonstrated that supplementing a basal diet with DL-methionine can increase the concentration of GSH in the duodenal mucosa. researchgate.netoup.com This is accompanied by a reduction in markers of oxidative damage, such as protein carbonyl (PC) and malondialdehyde (MDA) contents. researchgate.netoup.com In heat-stressed growing pigs, DL-methionine supplementation linearly affected the activities of the antioxidant enzymes catalase and glutathione peroxidase in the jejunum. nih.gov Heat stress was observed to decrease superoxide dismutase and catalase activities and reduced glutathione concentration, effects which could be counteracted by methionine supplementation. nih.gov
| Animal Model | Key Antioxidant Parameter | Observed Effect of DL-Methionine Supplementation | Reference(s) |
| Broiler Chickens | Glutathione (GSH) | Increased concentrations in duodenal mucosa compared to basal diet. | researchgate.netoup.com |
| Broiler Chickens | Malondialdehyde (MDA) & Protein Carbonyl (PC) | Reduced content in duodenal mucosa compared to basal diet. | researchgate.netoup.com |
| Growing Pigs (Heat-Stressed) | Catalase (CAT) & Glutathione Peroxidase (GPX) | Linearly affected activities in the jejunum. | nih.gov |
| Growing Pigs (Heat-Stressed) | Superoxide Dismutase (SOD) & Reduced Glutathione | Heat stress decreased SOD and GSH; DL-Met ameliorated these effects. | nih.gov |
| Juvenile Grass Carp | MDA, PC, Reactive Oxygen Species (ROS) | Significantly reduced levels in the intestine compared to a methionine-deficient diet. | mdpi.com |
| Broiler Chickens | Total Antioxidant Capacity (TAC) | Supplementation increased TAC, though L-Met showed a greater effect than DL-Met at day 21. | oup.comoup.com |
Comparative Bioavailability and Metabolic Efficacy Studies of Methionine Sources in Animal Models
Comparative Efficacy of L-Methionine vs. DL-Methionine
DL-methionine is a chemically synthesized product containing equal parts of D-methionine and L-methionine. thepoultrysite.comwattagnet.com While enzymes are stereospecific and tissues can only directly utilize the L-isomer for protein synthesis, the D-isomer can be metabolically converted to the L-form. thepoultrysite.comchemunique.co.za This section explores the comparative efficacy of the pure L-isomer versus the racemic DL-methionine mixture.
The absorption of L-methionine and D-methionine from the intestine involves distinct efficiencies and transport mechanisms. Both isomers are transported across the intestinal wall, primarily through carrier-mediated active transport systems. thepoultrysite.com These systems include both energy-and-sodium-dependent transporters and energy-and-sodium-independent transporters. thepoultrysite.com
Research indicates that intestinal transport systems exhibit a higher affinity for L-methionine compared to D-methionine. chemunique.co.zamdpi.com This preferential uptake means that L-methionine is generally absorbed at a faster rate. D-methionine must compete for the same transport receptors but demonstrates a lower maximal absorption rate. chemunique.co.za While some studies suggest both forms cross the intestinal barrier at a similar rate, the prevailing evidence points to a more efficient absorption of the L-isomer. wattagnet.comchemunique.co.za
Furthermore, physiological stress, such as heat stress, can alter intestinal absorption capacity. In such conditions, absorption tends to shift from energy-dependent pathways to independent ones. thepoultrysite.com This shift can reduce the uptake of D-methionine, which relies more heavily on the affected energy-dependent systems, while L-methionine absorption remains more stable due to its ability to utilize unaffected independent pathways. thepoultrysite.com
The relative bioavailability (RBV) of DL-methionine compared to L-methionine (typically set as the 100% standard) has been evaluated in numerous animal studies, yielding variable results depending on the species, diet composition, and performance metrics used. scirp.org Some studies have concluded that L- and DL-methionine have equal efficacy, particularly in diets that are only marginally deficient in sulfur amino acids. scirp.orgengormix.com However, a significant body of research suggests that L-methionine is superior. mdpi.comscirp.org
In broiler chickens, one study determined the RBV of DL-methionine to be 89% for body weight and 77% for feed conversion ratio (FCR) when compared to L-methionine. scirp.orgengormix.com Other studies in broilers reported the bioavailability of L-methionine relative to DL-methionine to be as high as 141.5% to 145.2% for average daily gain (ADG) and up to 189.1% for feed efficiency. tandfonline.commdpi.comresearchgate.net
Studies in pigs have shown similar trends. In nursery pigs, the RBV of L-methionine relative to DL-methionine was calculated as 143.8% for ADG and 122.7% for the gain-to-feed ratio. chemunique.co.za Conversely, another study using nitrogen retention as a metric concluded that the relative bioequivalence of D-methionine to L-methionine was between 87.6% and 89.6%. engormix.com
The following table summarizes the findings from various animal studies on the relative bioavailability of these two methionine sources.
| Animal Species | Performance Metric | RBV of DL-Met vs. L-Met (L-Met = 100%) | RBV of L-Met vs. DL-Met (DL-Met = 100%) |
|---|---|---|---|
| Broilers | Body Weight (BW) | 89% | - |
| Broilers | Feed Conversion Ratio (FCR) | 77% | - |
| Broilers | Average Daily Gain (ADG) | - | 141.5% - 145.2% |
| Broilers | Feed Efficiency (FE) | - | 189.1% |
| Nursery Pigs | Average Daily Gain (ADG) | - | 143.8% |
| Nursery Pigs | Gain-to-Feed (G:F) | - | 122.7% |
| Nursery Pigs | Nitrogen Retention | 89.6% (D-Met vs. L-Met) | - |
The fundamental difference in metabolic efficiency between L-methionine and DL-methionine lies in the steps required for their utilization. L-methionine, being the biologically active isomer, is directly incorporated into proteins and participates in other metabolic pathways following absorption. thepoultrysite.comnih.gov
In contrast, the D-methionine component of DL-methionine cannot be used directly for protein synthesis and must first be converted into L-methionine. chemunique.co.zanih.gov This conversion is a two-step enzymatic process that occurs primarily in the liver and kidneys. thepoultrysite.comchemunique.co.za
Oxidative Deamination: D-methionine is converted to its α-keto analog, α-keto-methionine (2-keto-4-(methylthio) butyric acid or KMB), by the enzyme D-amino acid oxidase (DAAO). thepoultrysite.com
Transamination: KMB is then converted to L-methionine by a transaminase enzyme, which attaches an amino group. thepoultrysite.com
This conversion process is not without metabolic cost. It requires energy and enzymatic resources that could otherwise be allocated to other physiological functions, such as growth and development. chemunique.co.za Furthermore, the efficiency of this conversion may not be 100%. scirp.org Research measuring excretion rates of labeled methionine sources found that while only 2% of a given dose of L-methionine was excreted, the excretion rate for DL-methionine was 10%. chemunique.co.za This suggests that a portion of the D-isomer may be lost before it can be converted and utilized. chemunique.co.za However, some studies in pigs have found the conversion to be highly efficient, resulting in no significant differences in growth performance or protein synthesis markers between animals fed L- or DL-methionine. semanticscholar.orgnih.gov
Comparative Studies of DL-Methionine vs. Methionine Hydroxy Analog (MHA)
Methionine Hydroxy Analog (MHA), chemically known as 2-hydroxy-4-(methylthio) butanoic acid (HMTBa), is another synthetic methionine precursor used in animal feed. nih.gov Unlike DL-methionine, MHA is an organic acid, with a hydroxyl group in place of the amino group found on the alpha-carbon. thepoultrysite.com It is commercially available as a free acid (MHA-FA) or a calcium salt (MHA-Ca).
Similar to DL-methionine, MHA is a racemic mixture of D- and L-isomers, neither of which can be directly used for protein synthesis. nih.gov Both MHA isomers must undergo a two-step enzymatic conversion to L-methionine, a process that shares a common intermediate with D-methionine metabolism. thepoultrysite.com
The conversion pathway for MHA is as follows:
The D- and L-isomers of MHA are first converted to α-keto-methionine (KMB) by the enzymes hydroxy acid dehydrogenase and hydroxy acid oxidase. thepoultrysite.com
The resulting KMB is then transaminated to form L-methionine. thepoultrysite.com
Numerous studies have been conducted to determine the bioefficacy of MHA relative to DL-methionine. A meta-analysis of 95 data sets concluded that 100 units of an MHA product can be replaced by 65 units of DL-methionine without compromising broiler performance, supporting a 65% bioefficacy value. nih.gov Other studies have reported different values based on the specific MHA product and performance metric.
The following table summarizes various bioefficacy findings for MHA products relative to DL-methionine.
| MHA Product | Animal Species | Performance Metric | Relative Bioefficacy vs. DL-Met (DL-Met = 100%) |
|---|---|---|---|
| MHA-FA / MHA-Ca | Broilers | General Performance | 65% - 72% |
| MHA-FA | Laying Hens | Egg Production | 88.7% (molar basis) |
| MHA-FA | Laying Hens | Egg Mass | 88.0% (molar basis) |
| MHA-Ca | Chicks | General Performance | 81% (molar basis) |
| MHA-FA | Chicks | General Performance | 76% (molar basis) |
| MHA | Ducks | Daily Body Weight Gain | 101% |
The chemical differences between DL-methionine (an amino acid) and MHA (an organic acid) lead to different mechanisms of intestinal absorption. thepoultrysite.com DL-methionine is absorbed primarily via active, carrier-mediated transport systems. thepoultrysite.com
In contrast, MHA is thought to be absorbed mainly through passive diffusion across the intestinal wall. thepoultrysite.com This diffusion-based transport is less likely to be affected by factors that limit energy-dependent transport, such as heat stress. thepoultrysite.com More recent research also suggests the involvement of proton-dependent monocarboxylate transporters (MCT1) and sodium monocarboxylate transporters (SMCTs) in MHA uptake, which would imply an energy requirement. researchgate.net
Evaluation of DL-Methionine vs. DL-Methionyl-DL-Methionine (Met-Met) in Aquaculture
Comparative Solubility and Absorption Characteristics in Aquatic Environments
A primary distinction between DL-Methionine and DL-methionyl-DL-methionine (Met-Met) lies in their solubility in water. europa.eucambridge.org DL-methionine, in its crystalline form, is relatively soluble, which poses a significant challenge in aquatic feeds. This solubility can lead to the leaching of the amino acid from the feed pellets into the water before consumption by the aquatic animal. nih.govcambridge.org This is particularly problematic for slow-eating species like shrimp, which masticate their food externally, increasing the potential for nutrient loss. nih.govcambridge.org
In contrast, DL-methionyl-DL-methionine is a dipeptide characterized by its extremely low water solubility. cambridge.orgcambridge.org This property significantly reduces the leaching of methionine from the feed into the aquatic environment, ensuring that a higher concentration of the nutrient is available for ingestion. cambridge.orgcambridge.org Research indicates that this reduced solubility is a key advantage of Met-Met over DL-Met in aquafeeds. cambridge.orgnih.gov
Regarding absorption, studies suggest that Met-Met is effectively absorbed and utilized by aquatic animals. cambridge.org In the organism, the dipeptide is cleaved to produce free methionine, which then becomes available for metabolic processes. europa.eu Some research indicates that Met-Met may have better absorption characteristics than other methionine sources. cambridge.orgnih.gov This improved absorption, combined with reduced leaching, contributes to a higher bioavailability of methionine from Met-Met compared to DL-Met in certain aquatic species. nih.govresearchgate.net For instance, in white shrimp (Litopenaeus vannamei), Met-Met has been found to be significantly more bioavailable than DL-Met. researchgate.net
Influence on Feed Utilization Efficiency and Growth Parameters
The differences in solubility and bioavailability between DL-Methionine and Met-Met directly impact feed utilization and growth performance in aquaculture species. Numerous studies have demonstrated that the supplementation of Met-Met can lead to significant improvements in key growth parameters.
In a study on Nile tilapia (Oreochromis niloticus), diets supplemented with Met-Met resulted in higher percentage weight gain (PWG) and specific growth rates (SGR) compared to a control diet without supplementation. cambridge.org The optimal growth performance was observed at specific inclusion levels of Met-Met, highlighting its efficacy as a methionine source for this species. cambridge.orgresearchgate.net
Table 1. Growth Performance of Nile Tilapia (Oreochromis niloticus) Fed Diets with Varying Levels of Met-Met
| Diet | Met-Met Supplementation (%) | Percentage Weight Gain (PWG) | Specific Growth Rate (SGR) |
|---|---|---|---|
| D1 (Control) | 0.00 | 154.4 | 1.68 |
| D2 | 0.07 | 188.5 | 1.83 |
| D3 | 0.15 | 191.8 | 1.85 |
| D4 | 0.21 | 169.8 | 1.76 |
| D5 | 0.28 | 165.9 | 1.74 |
| D6 | 0.38 | 158.4 | 1.70 |
Data adapted from a study on juvenile Nile tilapia, indicating that diets D2 and D3 with 0.07% and 0.15% Met-Met supplementation, respectively, showed significantly higher PWG and SGR compared to the control diet (D1) and diets with higher supplementation levels. cambridge.org
Similarly, research on largemouth bass (Micropterus salmoides) fed a low-fishmeal diet showed that supplementation with both DL-Met and Met-Met could alleviate the negative effects of fishmeal reduction. nih.gov Notably, a diet supplemented with 0.10% Met-Met not only promoted growth but also decreased the feed conversion ratio (FCR), indicating more efficient feed utilization. nih.gov
Table 2. Growth and Feed Utilization in Largemouth Bass (Micropterus salmoides) with DL-Met and Met-Met Supplementation
| Diet Group | Initial Weight (g) | Final Weight (g) | Weight Gain Rate (%) | Feed Conversion Ratio (FCR) |
|---|---|---|---|---|
| 25% FM (Control) | 16.38 | 80.89 | 393.83 | 1.29 |
| 0.40% DL-Met | 16.40 | 90.87 | 454.09 | 1.21 |
| 0.10% Met-Met | 16.38 | 94.75 | 478.45 | 1.15 |
Selected data from a study comparing a low fishmeal diet (25% FM) with diets supplemented with DL-Met and Met-Met. The 0.10% Met-Met group showed the highest weight gain and the lowest (most efficient) FCR. nih.gov
Studies on white shrimp (Litopenaeus vannamei) have also highlighted the superior bioavailability of Met-Met. One study calculated the relative bioavailability of Met-Met to be significantly higher than DL-Met based on weight gain (285.8%), specific growth rate (276.4%), and feed efficiency (300.4%). researchgate.net This suggests that Met-Met is a more potent source of methionine for shrimp, allowing for better growth and feed utilization even at lower inclusion levels compared to DL-Met. researchgate.net Supplementing low-fishmeal diets with Met-Met has been shown to improve growth performance, immunity, and antioxidative capacity in L. vannamei. researchgate.net
Advanced Research Applications in Animal Nutrition Science
Poultry Nutrition Research
In poultry nutrition, methionine is recognized as the first limiting amino acid in typical corn-soybean meal-based diets. Research on DL-methionine hydrochloride is therefore crucial for improving production efficiency.
Research has shown that the addition of DL-methionine to broiler diets enhances average daily gain (ADG), average daily feed intake (ADFI), and improves the feed-to-gain ratio (F:G). nih.gov Studies comparing DL-methionine to other methionine sources, such as L-methionine, have been conducted to determine their relative bioavailability and impact on performance metrics. For instance, in one study, supplementation of a basal diet with incremental levels of DL-methionine improved growth performance in both the starter (0–10 days) and grower (11–24 days) phases for broiler chickens. nih.gov
Furthermore, dietary methionine levels directly influence carcass quality. Adequate supplementation with DL-methionine has been linked to increased breast meat percentage. nih.gov Some studies have reported that birds fed diets with DL-methionine showed improvements in dressing percentage, as well as thigh and breast yield. njap.org.ng The optimization of methionine levels is a key strategy for producers to meet the market demand for high-quality poultry meat. rovedar.com
Table 1: Effect of DL-Methionine Supplementation on Broiler Performance and Carcass Characteristics
| Parameter | Control (Basal Diet) | DL-Methionine Supplemented | Reference |
|---|---|---|---|
| Average Daily Gain (g) | Lower | Significantly Improved | nih.gov |
| Feed-to-Gain Ratio | Higher | Significantly Improved | nih.gov |
| Breast Meat Percentage (%) | Lower | Increased | nih.gov |
| Dressing Percentage (%) | Variable | Improved | njap.org.ng |
Methionine is a sulfur-containing amino acid, making it an essential component for the synthesis of feather keratin. nih.gov Consequently, this compound plays a significant role in feather development and quality. Poor feathering can lead to reduced insulation, increased maintenance energy requirements, and a higher susceptibility to skin abrasions and infections, ultimately affecting carcass quality. nih.govnih.gov
Research has demonstrated that dietary supplementation with DL-methionine can improve feather growth. nih.govmdpi.com Studies involving in-ovo injection of DL-methionine have shown an increase in the diameter and density of feather follicles in chick embryos. nih.gov Furthermore, dietary supplementation in growing chickens has been linked to improved feather traits. mdpi.com In some comparative studies, while both L-methionine and DL-methionine improved feather characteristics, the specific efficacy could vary depending on the growth phase of the bird. mdpi.com
Table 2: Influence of DL-Methionine on Feather Development in Poultry
| Parameter | Observation with DL-Methionine Supplementation | Reference |
|---|---|---|
| Feather Follicle Density | Increased in chick embryos | nih.gov |
| Feather Follicle Diameter | Increased in chick embryos | nih.gov |
| Fourth Primary Feather Length | Longer in supplemented chicks | mdpi.com |
| Moulting Score | Increased in supplemented chicks | mdpi.com |
Swine Nutrition Research
In swine diets, which are often based on grains, methionine is typically the second or third limiting amino acid. nih.gov this compound is a key supplement for balancing the amino acid profile of swine feed.
Dietary supplementation with DL-methionine has been shown to increase nitrogen retention and muscle protein accretion in pigs by enhancing protein synthesis and reducing protein degradation. nih.gov Improved nitrogen retention signifies more efficient utilization of dietary protein for growth. nih.govresearchgate.net
Studies have indicated that the addition of DL-methionine to a methionine-deficient basal diet improves nitrogen retention and decreases nitrogen excretion in starter pigs. nih.govresearchgate.net When compared on an equimolar basis, DL-methionine and L-methionine have been found to be equally bioavailable as methionine sources for improving nitrogen retention in starter pigs. nih.govresearchgate.net The enhancement of muscle protein accretion contributes directly to improved growth performance and lean meat production in swine. nih.gov
Table 3: Effect of DL-Methionine Supplementation on Nitrogen Balance in Starter Pigs
| Parameter | Basal Diet (Methionine-deficient) | DL-Methionine Supplemented Diet | Reference |
|---|---|---|---|
| Nitrogen Retention | Lower | Significantly Improved | nih.govresearchgate.net |
| Nitrogen Excretion | Higher | Decreased | nih.govresearchgate.net |
| Nitrogen Retention Rate | Lower | Significantly Improved | nih.gov |
The supplementation of swine diets with this compound directly influences the metabolic profile of the animals. Research has shown that adding DL-methionine to the diet increases serum methionine concentrations in pigs. nih.govresearchgate.net This is a direct indicator of the bioavailability and absorption of the supplemented amino acid.
Further investigations into blood metabolites have explored the effects of DL-methionine on plasma urea (B33335) nitrogen, total protein, albumin, glucose, total cholesterol, and triglycerides. In some studies, no significant differences were observed in these parameters between pigs fed diets supplemented with L-methionine versus DL-methionine, suggesting similar metabolic responses. nih.gov However, feeding a methionine-restricted diet has been shown to lower plasma concentrations of methionine, cysteine, and taurine (B1682933), while increasing concentrations of other amino acids like glycine (B1666218) and histidine. imrpress.com
Table 4: Impact of DL-Methionine on Blood Parameters in Swine
| Parameter | Effect of DL-Methionine Supplementation | Reference |
|---|---|---|
| Serum Methionine Concentration | Increased | nih.govresearchgate.net |
| Plasma Urea Nitrogen | No significant difference compared to L-methionine | nih.gov |
| Plasma Total Protein | No significant difference compared to L-methionine | nih.gov |
| Plasma Cysteine Concentration | Increased from a deficient state | imrpress.com |
| Plasma Taurine Concentration | Increased from a deficient state | imrpress.com |
Aquaculture Nutrition Research (e.g., Fish, Shrimp)
As the aquaculture industry increasingly utilizes plant-based proteins to replace fishmeal, methionine often becomes the first limiting amino acid in aquafeeds. mdpi.com Supplementation with sources like DL-methionine is therefore essential for sustainable aquaculture practices.
Research in shrimp, such as the Pacific white shrimp (Litopenaeus vannamei), has shown that dietary methionine supplementation can have a positive effect on growth performance, improving weight gain rate and specific growth rate. frontiersin.org Studies have investigated the use of DL-methionyl-DL-methionine as a supplemental source, indicating that it can help reduce or even eliminate the need for fishmeal in shrimp diets without negatively impacting performance, as long as the dietary methionine requirement is met. mdpi.comglobalseafood.orgnih.gov This approach supports both the economic and environmental sustainability of shrimp farming. mdpi.com The optimal dietary methionine level for maximizing shrimp growth can depend on the amount of fishmeal in the diet. globalseafood.orgnih.gov
Ruminant Nutrition Research (e.g., Sika Deer)
Methionine is recognized as a limiting amino acid in the diets of ruminants, including sika deer, and its supplementation has been a subject of research to improve production performance and health.
Studies on sika deer have investigated the impact of methionine supplementation on various physiological parameters. While some studies have shown no significant effect on general serum biochemical parameters, others have observed specific changes. For example, methionine supplementation has been linked to alterations in the serum levels of certain amino acids, such as a reduction in lysine (B10760008) and hydroxylysine concentrations. dss.go.th Additionally, an increase in serum immunoglobulin G levels has been noted, suggesting a potential enhancement of the immune response. dss.go.thfz-juelich.de
The rumen microbiome plays a critical role in the digestion and utilization of feed in ruminants. Research has indicated that methionine supplementation can influence the composition and diversity of the rumen bacterial community in sika deer. fz-juelich.deresearchgate.net These alterations in the microbial population can, in turn, affect rumen fermentation patterns and the availability of nutrients to the host animal. For instance, studies have reported changes in the relative abundance of specific bacterial phyla, such as Bacteroidetes and Firmicutes, following methionine supplementation. fz-juelich.deresearchgate.net
The table below summarizes the observed effects of methionine supplementation on serum metabolites and rumen bacterial communities in sika deer, based on available research findings.
| Parameter Category | Specific Parameter | Observed Effect of Methionine Supplementation | Reference |
| Serum Metabolism | General Biochemical Parameters | No significant overall effect | dss.go.thresearchgate.net |
| Lysine | Significantly lower concentration | dss.go.thfz-juelich.de | |
| Hydroxylysine | Significantly lower concentration | dss.go.thfz-juelich.de | |
| Immunoglobulin G | Significantly higher level | dss.go.thfz-juelich.de | |
| Rumen Bacterial Community | Bacterial Composition | Significant changes observed | fz-juelich.deresearchgate.net |
| Relative Abundance of Prevotella | Significantly higher in some supplementation groups | fz-juelich.deresearchgate.net | |
| Relative Abundance of Rikenellaceae-RC9 | Significantly higher in some supplementation groups | fz-juelich.deresearchgate.net |
Future Research Trajectories and Interdisciplinary Perspectives
Integration of Omics Technologies (e.g., Metabolomics, Epigenomics) in Methionine Research
The convergence of "omics" technologies is set to revolutionize methionine research by providing a systems-level view of its biological functions. nih.govresearchgate.net These high-throughput approaches allow for the simultaneous analysis of vast numbers of molecules, offering unprecedented insight into the complex interplay between methionine metabolism and cellular processes. mdpi.com
Metabolomics , the large-scale study of small molecules or metabolites, has already proven valuable in elucidating the metabolic consequences of altered methionine levels. nih.govnih.gov Future research will likely leverage untargeted and targeted metabolomics to map the intricate network of metabolic pathways influenced by DL-methionine hydrochloride supplementation. nih.govcreative-proteomics.com This can help identify novel biomarkers and therapeutic targets for diseases linked to aberrant methionine metabolism. nih.govcreative-proteomics.com For instance, metabolomic analyses of liver cancer cells have revealed that methionine supplementation can induce a significant rewiring of central carbon metabolism, including an upregulation of the tricarboxylic acid (TCA) cycle. nih.gov
Epigenomics , the study of epigenetic modifications to DNA, is another critical area. Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions that are fundamental to epigenetic regulation. nih.govnih.govfao.org Dietary fluctuations in methionine can alter SAM levels, thereby influencing DNA and histone methylation patterns and subsequently gene expression. nih.govfao.org Future studies will likely employ advanced epigenomic techniques to dissect the precise mechanisms by which methionine availability shapes the epigenetic landscape in various physiological and pathological contexts. nih.govresearchgate.net This includes understanding how methionine-mediated epigenetic changes contribute to processes like T-cell differentiation and immune responses. researchgate.net
The true power of omics lies in their integration. mdpi.comcd-genomics.com A multi-omics approach, combining genomics, transcriptomics, proteomics, metabolomics, and epigenomics, will enable researchers to construct comprehensive models of methionine's influence on cellular function. cd-genomics.com For example, integrating transcriptomic and metabolomic data can reveal how changes in gene expression translate to alterations in metabolic fluxes within the methionine cycle. cd-genomics.com
Table 1: Key Omics Technologies in Methionine Research
| Omics Technology | Focus of Study | Potential Applications in Methionine Research |
|---|---|---|
| Metabolomics | Comprehensive analysis of metabolites | Identifying metabolic signatures of methionine supplementation or restriction; discovering biomarkers for diseases related to methionine metabolism. nih.govnih.gov |
| Epigenomics | Study of epigenetic modifications (e.g., DNA methylation, histone modification) | Understanding how methionine availability modulates gene expression through epigenetic mechanisms; exploring the role of methionine in developmental programming and disease etiology. nih.govnih.gov |
| Transcriptomics | Analysis of all RNA molecules | Determining the effects of methionine on global gene expression patterns; identifying gene networks regulated by methionine availability. |
| Proteomics | Large-scale study of proteins | Characterizing changes in the proteome in response to varying methionine levels; identifying proteins whose function is modulated by methionine-dependent post-translational modifications. |
| Multi-omics Integration | Combined analysis of multiple omics datasets | Developing a holistic understanding of methionine's role in complex biological systems; constructing predictive models of cellular responses to methionine. mdpi.comcd-genomics.com |
Development of Advanced Computational Models for Methionine Metabolism and Requirements
The complexity of methionine metabolism, with its interconnected cycles and regulatory feedback loops, necessitates the use of advanced computational models for a deeper understanding. nih.govplos.org These models are crucial for simulating metabolic fluxes, predicting the effects of genetic or nutritional perturbations, and ultimately, for determining methionine requirements with greater precision. nih.govcreative-proteomics.com
In silico models of the methionine cycle have been constructed using information from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govnih.gov These models can integrate various molecular data, including gene expression profiles, to simulate the impact of metabolism on cellular processes like DNA methylation and to predict responses to therapeutic interventions. nih.govoncotarget.com For instance, a large-scale knowledge-based metabolic model was developed to investigate the relationship between methionine cycle-based metabolism, methylation, and the efficacy of chemotherapy. nih.gov
Flux Balance Analysis (FBA) is a computational method used to analyze metabolic networks and predict the flow of metabolites through different pathways. creative-proteomics.com By applying FBA to models of methionine metabolism, researchers can estimate reaction efficiencies and understand how the system responds to changes in nutrient availability. creative-proteomics.com Isotopic tracing studies, which use stable isotopes to track the movement of atoms through metabolic pathways, provide valuable experimental data to validate and refine these computational models. creative-proteomics.com
Future research will focus on developing more sophisticated and dynamic mathematical models of methionine metabolism. plos.orgresearchgate.net These models will incorporate a greater level of biological detail, including allosteric regulation of enzymes and the interplay between different metabolic pathways. plos.org Such models will be invaluable for:
Predicting how genetic polymorphisms in methionine-metabolizing enzymes affect an individual's response to dietary methionine. plos.org
Identifying key control points within the methionine metabolic network that could be targeted for therapeutic intervention. researchgate.net
Personalizing nutritional recommendations for methionine based on an individual's unique genetic and metabolic profile.
Table 2: Computational Modeling Approaches in Methionine Research
| Modeling Approach | Description | Application in Methionine Research |
|---|---|---|
| Knowledge-Based Metabolic Models | In silico representations of metabolic pathways based on curated information from databases and literature. nih.gov | Simulating the effects of genetic and nutritional changes on methionine metabolism; predicting drug responses. nih.govnih.gov |
| Flux Balance Analysis (FBA) | A mathematical method for analyzing the flow of metabolites through a metabolic network. creative-proteomics.com | Determining reaction efficiencies and predicting metabolic adjustments in response to perturbations. creative-proteomics.com |
| Isotopic Tracing Studies | Experimental technique using stable isotopes to track metabolic pathways. creative-proteomics.com | Validating and refining computational models by providing data on metabolic fluxes. creative-proteomics.com |
| Dynamic Mathematical Models | Models that account for the time-dependent behavior of metabolic systems, including regulatory mechanisms. plos.orgresearchgate.net | Simulating the complex dynamics of methionine metabolism and predicting responses to various stimuli. researchgate.net |
Elucidation of Novel Molecular Mechanisms of Methionine-Mediated Biological Responses
While the role of methionine in protein synthesis and as a methyl donor is well-established, ongoing research continues to uncover novel molecular mechanisms through which it exerts its diverse biological effects. Future investigations will delve deeper into the signaling pathways and molecular sensors that mediate cellular responses to changes in methionine availability.
One area of intense research is the connection between methionine metabolism and cellular stress responses. A decrease in methionine can lead to an accumulation of uncharged tRNAs, which activates the GCN2 kinase and initiates a metabolic adaptation program. nih.gov Additionally, methionine restriction can trigger the integrated stress response through the PERK/NRF2 pathway in the endoplasmic reticulum. nih.gov A comprehensive understanding of these stress-sensing mechanisms will provide insights into the physiological effects of dietary methionine restriction.
The role of methionine in modulating immune cell function is another burgeoning field of study. Methionine metabolism has been shown to be crucial for T helper cell differentiation and function, in part through the regulation of epigenetic reprogramming. researchgate.net For example, methionine restriction can reduce histone H3K4 methylation at the promoter regions of key genes involved in Th17 cell proliferation. researchgate.net Future research will aim to further elucidate the molecular pathways that link methionine availability to specific immune responses, which could have implications for the treatment of autoimmune diseases and cancer.
Furthermore, researchers are exploring novel biosynthetic routes for methionine. Recently, a new pathway for methionine biosynthesis involving the enzymes MetM and MetO has been discovered in Streptomyces species. nih.govresearchgate.net This pathway utilizes O-phospho-l-homoserine, an intermediate from the threonine biosynthetic pathway, as a substrate. nih.govresearchgate.net The discovery of alternative metabolic pathways highlights the adaptability of microorganisms and may open up new avenues for the biotechnological production of methionine.
Innovation in Sustainable and Cost-Effective Production Technologies for Methionine Analogues
The industrial production of methionine currently relies heavily on chemical synthesis from petroleum-derived feedstocks, which raises concerns about sustainability and environmental impact. scienceopen.comrsc.orgrsc.org Consequently, there is a growing impetus to develop more sustainable and cost-effective production technologies for methionine and its analogues.
Microbial fermentation is a promising alternative to chemical synthesis. scienceopen.comnih.gov Systems metabolic engineering is being employed to develop highly efficient microbial cell factories for the production of L-methionine and its precursors. scienceopen.combohrium.com This involves genetically modifying microorganisms like Escherichia coli and Corynebacterium glutamicum to optimize the metabolic pathways leading to methionine synthesis. sciopen.comnih.gov Despite significant progress, challenges remain in achieving production levels that are economically competitive with chemical synthesis. springerprofessional.de
Several innovative bio-based processes are being explored:
Purely Fermentative Processes: These aim to produce L-methionine directly from renewable carbon sources through metabolic engineering of the natural methionine pathway. nih.gov
Mixed Processes: This approach combines the fermentative production of a methionine precursor, such as O-acetyl or O-succinyl homoserine, with a subsequent enzymatic conversion of this intermediate into L-methionine. nih.govbohrium.com
Hybrid Processes: These involve the fermentative production of a non-natural chemical synthon, which is then converted into methionine hydroxy analogues through chemo-catalysis. nih.govbohrium.com
The development of efficient and low-cost methods for producing DL-methionine is also a key research focus. For example, strategies are being developed in Saccharomyces cerevisiae to enhance the conversion of D-methionine to L-methionine, thereby increasing the utilization efficiency of the more affordable DL-methionine racemic mixture for the production of S-adenosyl-l-methionine (SAM). nih.gov
The ultimate goal is to create sustainable and economically viable bioprocesses that can replace the current petrochemical-based production methods. rsc.orgbohrium.com Achieving this will require continued innovation in metabolic engineering, enzyme technology, and bioprocess optimization.
Q & A
Q. What are the recommended methodologies for synthesizing DL-methionine hydrochloride derivatives, and how can reaction parameters be optimized?
this compound derivatives, such as DL-homocysteinethiolactone hydrochloride, are synthesized via electrochemical reduction of DL-homocystine (derived from DL-Methionine) under controlled conditions. Key parameters include:
- Catalyst and solvent selection : Concentrated sulfuric acid and hydrohalic acids are used for demethylation .
- Temperature and time : Reactions are conducted at specific temperatures (e.g., 60–80°C) and durations (e.g., 4–6 hours) to maximize yield .
- Electrochemical setup : Optimizing voltage and electrode materials enhances reduction efficiency .
Q. How should this compound be handled to ensure laboratory safety and stability?
- Storage : Store at −20°C in inert atmospheres to prevent degradation .
- Handling : Use personal protective equipment (PPE), including gloves and eye protection, to avoid inhalation or skin contact. Ensure ventilation to mitigate exposure to hazardous gases (e.g., hydrogen bromide) during reactions .
- Waste disposal : Follow non-hazardous chemical disposal protocols, as this compound is not classified as hazardous under standard guidelines .
Q. What analytical methods are validated for quantifying this compound in complex matrices?
- Chromatography : Gas chromatography (GC) with chiral columns (e.g., Astec® CHIRALDEX™ G-TA) resolves enantiomers of methionine derivatives .
- Spectroscopy : Raman spectroscopy and HPLC are used for structural verification and purity assessment .
- Regulatory compliance : Adhere to standards like SN/T 4605-2016 for feed additive analysis .
Advanced Research Questions
Q. How do contradictions in Protein Efficiency Ratio (PER) data arise when supplementing DL-methionine in dietary studies, and how can they be resolved?
- Case study : In sorghum-soy blends, DL-methionine supplementation alone showed no PER improvement, suggesting adequate sulfur amino acid levels. However, combining DL-methionine with L-lysine HCl synergistically increased PER values .
- Resolution : Use factorial ANOVA to isolate interactions between amino acids and validate findings via dose-response studies .
Q. What factors influence the electrochemical reduction efficiency of DL-homocystine to DL-homocysteinethiolactone hydrochloride?
- Electrode material : Platinum or carbon electrodes improve electron transfer rates .
- pH control : Acidic conditions (pH 2–3) stabilize intermediates and prevent side reactions .
- Scalability : Pilot-scale reactors must balance current density and temperature to maintain >90% yield .
Q. How does the biological efficacy of this compound compare to its hydroxy analogue (MHA) in poultry nutrition?
- Experimental design : A 2x4 factorial study compared DL-methionine and MHA at four levels. DL-methionine showed superior weight gain (p<0.05) in layers, attributed to higher bioavailability .
- Statistical analysis : Use mixed-effects models to account for variability in feed intake and metabolic rates .
Q. What strategies mitigate racemization during the synthesis of this compound derivatives?
- Chiral additives : Introduce enantiopure catalysts (e.g., L-proline) to suppress racemization in methionine esters .
- Low-temperature synthesis : Reactions below 10°C reduce thermal degradation and optical inversion .
Data Contradiction Analysis
Q. Why do some studies report no PER improvement with DL-methionine supplementation, while others show significant effects?
- Contextual factors : Baseline sulfur amino acid content in feed matrices (e.g., soy vs. cottonseed blends) affects supplementation outcomes .
- Methodological variability : Differences in amino acid ratios, purity of DL-methionine (e.g., 95–97% vs. 98%+ grades), and animal strain genetics contribute to discrepancies .
Q. How can researchers reconcile conflicting data on the stability of this compound under varying storage conditions?
- Controlled stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
- Standardization : Adopt pharmacopeial guidelines (USP/EP) for storage and handling to ensure reproducibility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
